Cas no 62367-03-7 (Benzamide, 2-(1H-imidazol-2-ylcarbonyl)-N-(3-methylphenyl)-)

Benzamide, 2-(1H-imidazol-2-ylcarbonyl)-N-(3-methylphenyl)- structure
62367-03-7 structure
Product name:Benzamide, 2-(1H-imidazol-2-ylcarbonyl)-N-(3-methylphenyl)-
CAS No:62367-03-7
MF:C18H15N3O2
MW:305.3306
CID:447759
PubChem ID:12325358

Benzamide, 2-(1H-imidazol-2-ylcarbonyl)-N-(3-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-(1H-imidazol-2-ylcarbonyl)-N-(3-methylphenyl)-
    • 2-(1H-imidazole-2-carbonyl)-N-(3-methylphenyl)benzamide
    • DTXSID60489453
    • 62367-03-7
    • Inchi: InChI=1S/C18H15N3O2/c1-12-5-4-6-13(11-12)21-18(23)15-8-3-2-7-14(15)16(22)17-19-9-10-20-17/h2-11H,1H3,(H,19,20)(H,21,23)
    • InChI Key: LKZOHCIDUZSEFY-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3

Computed Properties

  • Exact Mass: 305.11655
  • Monoisotopic Mass: 305.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 74.8Ų

Experimental Properties

  • PSA: 74.85

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